
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It is related to the field of organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to create complex organic molecules . Protodeboronation was achieved by oxidation of corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Organic Synthesis and Building Blocks
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis . While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (removing the boron moiety) remains less explored. However, recent advancements have enabled catalytic protodeboronation of alkyl boronic esters using a radical approach. This method pairs well with Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. Researchers have applied this sequence to compounds like methoxy-protected ( )-D8-THC and cholesterol .
Total Synthesis of Natural Products
The protodeboronation strategy has found applications in the total synthesis of natural products. For instance, it played a crucial role in the formal total synthesis of d-®-coniceine and indolizidine 209B . These achievements highlight the compound’s versatility and its potential impact on complex molecule synthesis.
Hydromethylation of Alkenes
The radical-based protodeboronation method allows for anti-Markovnikov hydromethylation of alkenes. By controlling regioselectivity during the initial hydroboration step, researchers achieve the desired methylene unit. This approach expands the toolbox for alkene functionalization .
Boron Neutron Capture Therapy (BNCT)
Phenylboronic pinacol esters, including our compound, have been investigated for their susceptibility to hydrolysis. While not directly related to BNCT, it’s worth noting that BNCT is a non-invasive approach for destroying cancer cells. It relies on the selective accumulation of 10B-containing compounds in malignant cells, followed by irradiation with low-energy neutrons. The resulting 10B decay produces cytotoxic helium and lithium atoms, targeting tumor cells .
Functional Group Transformations
Organoboron compounds undergo various transformations, including oxidations, aminations, halogenations, and CC-bond formations. The boron moiety can be converted into a wide range of functional groups, making these compounds valuable in synthetic chemistry .
Air and Moisture Stability Considerations
One limitation associated with organoboranes is their sensitivity to air and moisture. Researchers have addressed this by introducing more stable boronic ester moieties, expanding the scope of boron chemistry .
Orientations Futures
The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTODSQZWOCTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

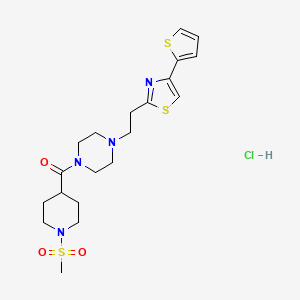
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
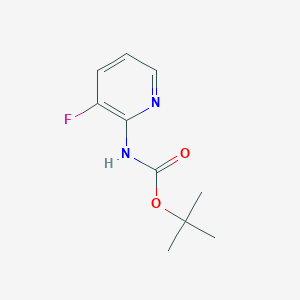
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)


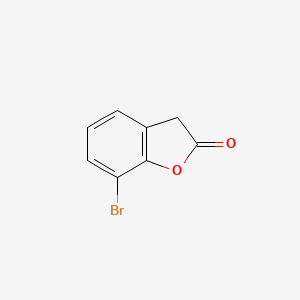
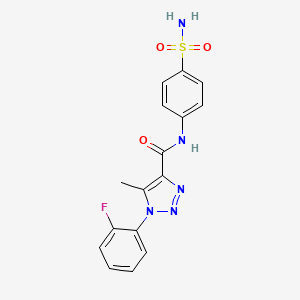
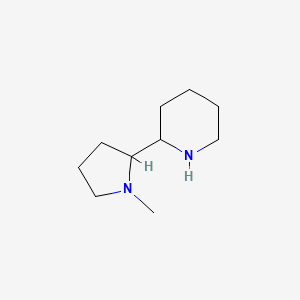
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)


![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
